molecular formula C14H15N3O4S B6577887 N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide CAS No. 1170555-05-1

N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide

Cat. No.: B6577887
CAS No.: 1170555-05-1
M. Wt: 321.35 g/mol
InChI Key: FPWRJNYLSPMDOL-UHFFFAOYSA-N
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Description

N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide is a chemical compound with the molecular formula C14H15N3O4S and a molecular weight of 321.35 g/mol.

Preparation Methods

The synthesis of N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide involves several steps. One common method includes the reaction of 4-(ethanesulfonyl)benzohydrazide with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its effects on cell growth and proliferation .

Comparison with Similar Compounds

N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides: These compounds have similar structural features and biological activities.

    N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea: This compound is used as an insect-growth regulator and has a similar oxadiazole ring structure.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropanecarboxamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-2-22(19,20)11-7-5-10(6-8-11)13-16-17-14(21-13)15-12(18)9-3-4-9/h5-9H,2-4H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWRJNYLSPMDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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